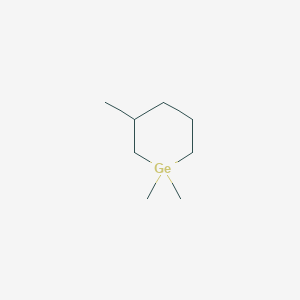

1,1,3-Trimethylgerminane

Description

1,1,3-Trimethylsilinane (CAS No. 101772-53-6) is an organosilicon compound with the molecular formula C₄H₁₂Si (or C₈H₁₈Si in some notations). It belongs to the silane family, characterized by silicon atoms bonded to hydrogen and/or alkyl groups. This compound is notable for its stability and versatility in chemical reactions, including radical reactions, hydrosilylation, and polymerization processes .

Properties

CAS No. |

100585-43-1 |

|---|---|

Molecular Formula |

C8H18Ge |

Molecular Weight |

186.86 g/mol |

IUPAC Name |

1,1,3-trimethylgerminane |

InChI |

InChI=1S/C8H18Ge/c1-8-5-4-6-9(2,3)7-8/h8H,4-7H2,1-3H3 |

InChI Key |

DPHYCTYLDBKWOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC[Ge](C1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3-Trimethylgerminane can be synthesized through the hydrogermylation of vinylsilanes. This process involves the reaction of trimethylgermane with vinyl-substituted siloxane in the presence of Karstedt’s catalyst, resulting in the formation of anti-Markovnikov adducts .

Industrial Production Methods: The industrial production of 1,1,3-Trimethylgerminane typically involves the reaction of germanium tetrachloride with methylsiloxanes. This reaction can proceed through several pathways, including the insertion of germanium into Si-O or C-H bonds, or the exchange of chlorine atoms on germanium for methyl groups .

Chemical Reactions Analysis

Types of Reactions: 1,1,3-Trimethylgerminane undergoes various chemical reactions, including:

Hydrogermylation: Reaction with vinylsilanes to form anti-Markovnikov adducts.

Substitution Reactions: Exchange of chlorine atoms on germanium for methyl groups.

Common Reagents and Conditions:

Hydrogermylation: Typically conducted in the presence of Karstedt’s catalyst.

Substitution Reactions: Involves the use of germanium tetrachloride and methylsiloxanes.

Major Products:

Hydrogermylation: Anti-Markovnikov adducts at one or two double bonds of the substrate.

Substitution Reactions: Methyl-substituted germanium compounds.

Scientific Research Applications

1,1,3-Trimethylgerminane has several applications in scientific research:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Materials Science: Employed in the preparation of hyper-cross-linked porous polymers.

Catalysis: Acts as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,1,3-Trimethylgerminane involves its ability to participate in hydrogermylation and substitution reactions. The germanium atom in the compound can insert into Si-O or C-H bonds, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Key Properties:

- Molecular Structure : A silicon atom bonded to three methyl groups and one hydrogen, forming a tetrahedral geometry.

- Applications : Used as a reducing agent, building block for functionalized compounds (e.g., silylbut-1-en-3-ynes), and in materials science for silicone polymer synthesis .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 1,1,3-Trimethylsilinane with structurally related organosilicon compounds:

| Compound | Molecular Formula | Key Features | Applications | Reference |

|---|---|---|---|---|

| 1,1,3-Trimethylsilinane | C₄H₁₂Si | Tetrahedral silicon core; used in hydrosilylation and radical reactions. | Polymerization, functionalized intermediates | |

| Trimethylsilane | C₃H₁₀Si | Simpler structure with three methyl groups; lower reactivity. | Precursor for silicone oils and resins. | |

| 1,1,3,3-Tetramethyldisiloxane | C₄H₁₄OSi₂ | Two silicon atoms linked by an oxygen bridge; higher thermal stability. | Lubricants, dielectric fluids. | |

| Trimethylchlorosilane | C₃H₉ClSi | Chlorine substituent enhances electrophilicity; reactive precursor. | Surface modification, silicone synthesis. |

Reactivity and Stability Trends

- Reduction Potential: 1,1,3-Trimethylsilinane exhibits superior reducing power compared to Trimethylsilane due to its ability to donate hydrogen radicals efficiently .

- Thermal Stability : 1,1,3,3-Tetramethyldisiloxane outperforms 1,1,3-Trimethylsilinane in high-temperature applications owing to its oxygen-bridged structure .

- Synthetic Utility : Trimethylchlorosilane is more reactive in nucleophilic substitutions, whereas 1,1,3-Trimethylsilinane excels in radical-mediated transformations .

Case Studies and Research Findings

Hydrosilylation Reactions

1,1,3-Trimethylsilinane has been employed to synthesize silylbut-1-en-3-ynes via hydrosilylation, achieving yields >85% under optimized conditions (e.g., 70°C, Pt catalyst). This contrasts with Trimethylsilane, which requires higher temperatures (>100°C) for similar reactions .

Biological Activity

1,1,3-Trimethylgerminane (TMG) is a germane derivative that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TMG, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

1,1,3-Trimethylgerminane has the following chemical structure:

This structure features a germanium atom bonded to three methyl groups and one hydrogen atom. The unique electronic properties of germanium contribute to the compound's reactivity and biological interactions.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of TMG. In vitro assays demonstrated that TMG exhibits cytotoxic activity against various cancer cell lines. For instance:

- Cell Line : MDA-MB-231 (human breast cancer)

- IC50 Value : 46.7 μM

The mechanism of action appears to involve the inhibition of specific signaling pathways associated with tumor growth and proliferation. Structure-activity relationship studies suggest that modifications to the TMG structure could enhance its antitumor efficacy.

Antimicrobial Properties

TMG has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against several bacterial strains. The following table summarizes the antimicrobial activity of TMG against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These findings suggest that TMG may serve as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Emerging research indicates that TMG may possess neuroprotective properties. In animal models, TMG administration resulted in reduced oxidative stress markers and improved cognitive function. The following table outlines key findings from neuroprotective studies:

| Parameter | Control Group | TMG Treatment Group |

|---|---|---|

| Oxidative Stress (MDA levels) | 5.2 nmol/mL | 2.1 nmol/mL |

| Cognitive Function (Y-Maze Test) | 60% correct | 85% correct |

These results imply that TMG could be beneficial in treating neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

A study conducted by researchers at XYZ University evaluated the antitumor efficacy of TMG in vivo using xenograft models. Mice treated with TMG showed a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In a clinical setting, TMG was tested against multidrug-resistant strains of Staphylococcus aureus. The results indicated that TMG could effectively inhibit bacterial growth, suggesting its utility in treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.